Welcome to the BenchChem Online Store!
molecular formula C9H14N2O4 B8442945 1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-uracil

1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-uracil

Cat. No. B8442945
M. Wt: 214.22 g/mol
InChI Key: GKOMRURXWOGEBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07589077B2

Procedure details

A solution of 17 (7.75 gm, 30.5 mmol) in 1M HCl (25 ml) was stirred at 25° C. for 30 min. The solution was neutralized by addition of 10% aq. NaOH. The resulting solution was filtered and evaporated under vacuo. The solid residue obtained was chromatographed on a silica gel column using dichloromethane-methanol (88:12, v/v) as eluent to yield 18 (2.3 gm, 35.2%), which was used in the next reaction step.
Name
17
Quantity
7.75 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
35.2%

Identifiers

REACTION_CXSMILES
CC1(C)[O:7][CH2:6][CH:5]([CH2:8][CH2:9][N:10]2[CH:17]=[CH:16][C:14](=[O:15])[NH:13][C:11]2=[O:12])[CH2:4][O:3]1.[OH-].[Na+]>Cl>[OH:3][CH2:4][CH:5]([CH2:6][OH:7])[CH2:8][CH2:9][N:10]1[CH:17]=[CH:16][C:14](=[O:15])[NH:13][C:11]1=[O:12] |f:1.2|

Inputs

Step One
Name
17
Quantity
7.75 g
Type
reactant
Smiles
CC1(OCC(CO1)CCN1C(=O)NC(=O)C=C1)C
Name
Quantity
25 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuo
CUSTOM
Type
CUSTOM
Details
The solid residue obtained
CUSTOM
Type
CUSTOM
Details
was chromatographed on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
OCC(CCN1C(=O)NC(=O)C=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 35.2%
YIELD: CALCULATEDPERCENTYIELD 35.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.